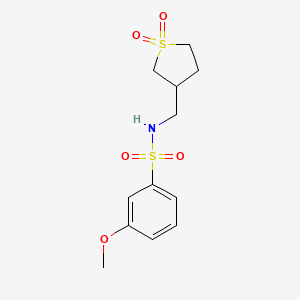

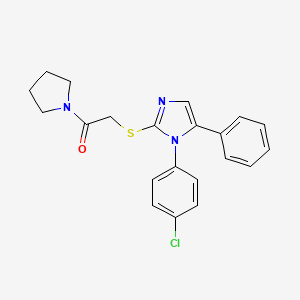

![molecular formula C15H24ClNO B2543564 3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride CAS No. 1050509-62-0](/img/structure/B2543564.png)

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of piperidine derivatives can involve several strategies, including cyclization reactions, Mannich reactions, and Michael additions. For instance, the synthesis of piperidine derivatives through the cyclization of acetylenic sulfones with beta and gamma-chloroamines is described, leading to various substituted piperidines . Another approach involves the Claisen-Schmidt condensation followed by cyclization with hydroxylamine hydrochloride and subsequent Mannich reaction to produce novel piperazine derivatives . These methods highlight the versatility of synthetic routes available for constructing the piperidine core and its derivatives.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and mass spectrometry. For example, the absolute configuration of a piperidine derivative was determined by X-ray crystallography of its hydrobromide salt . Additionally, DFT calculations and Hirshfeld surface analysis have been used to study the molecular geometry and intermolecular interactions of piperidine derivatives . These analyses provide insights into the three-dimensional arrangement of atoms within the molecules and their potential interactions in the solid state.

Chemical Reactions Analysis

Piperidine derivatives can undergo various chemical reactions, including reductions, substitutions, and transformations that lead to the formation of new compounds with potential pharmacological activities. For instance, the reduction of indolizidine derivatives led to the synthesis of several dendrobatid alkaloids . The chemical reactivity of the piperidine ring allows for the introduction of various functional groups, which can significantly alter the biological activity of the resulting compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The introduction of substituents can affect these properties and, consequently, the pharmacokinetic profile of the compounds. For example, the presence of electron-withdrawing or electron-donating groups can impact the acidity or basicity of the piperidine nitrogen, which in turn can affect the compound's reactivity and interaction with biological targets .

Applications De Recherche Scientifique

Chemical Properties and Synthesis

3-[(3-Phenylpropoxy)methyl]piperidine hydrochloride is part of a class of compounds that exhibit varied pharmacological effects. The synthesis and chemical properties of related piperidine derivatives have been well-documented. For instance, one study detailed the synthesis of a series of 1-(4-substituted-phenyl)-1-alkyl(aryl)-2-phenyl-3-piperidinopropan-1-ols through reactions between α-phenyl-β-piperidino-4-substituted propiophenones with Grignard reactants in ether. These hydrochlorides of aminopropanols appear as white crystalline substances and have been studied for their antibacterial and antioxidant properties. Some synthesized hydrochlorides demonstrated moderate antibacterial activity and high antioxidant activity, indicating their potential for medicinal use (Gasparyan et al., 2011).

Biological and Pharmacological Effects

Various piperidine derivatives have been synthesized and evaluated for their biological activities. For example, some derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine exhibited significant antidepressant and antianxiety activities in preclinical tests. These compounds reduced immobility times and showed significant antianxiety activity, underscoring their potential as therapeutic agents for mood disorders (Kumar et al., 2017).

Molecular Structure and Interactions

The molecular structure and interactions of related piperidine compounds have been explored in depth. For instance, the crystal and molecular structure of (E)-methyl 3-(2-hydroxyphenyl)-2-(piperidine-1carbonyl)acrylate was reported, showcasing the formation of H-bonded dimers in the crystal lattice, held together by C-H...π and C-H...O interactions. This detailed structural analysis provides insights into the molecular behavior of these compounds, which is crucial for understanding their interactions with biological targets (Khan et al., 2013).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3-(3-phenylpropoxymethyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO.ClH/c1-2-6-14(7-3-1)9-5-11-17-13-15-8-4-10-16-12-15;/h1-3,6-7,15-16H,4-5,8-13H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMYQIKBLVJTDJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)COCCCC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-ethoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2543483.png)

![1-[5-(Trifluoromethyl)-2-thienyl]ethylamine](/img/structure/B2543490.png)

![Methyl 2-amino-2-[3-(3,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2543495.png)

![N-(2-(4-methylpiperazin-1-yl)benzo[d]thiazol-6-yl)-3-(phenylthio)propanamide](/img/structure/B2543497.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![(E)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-methylisoxazole-3-carboxamide](/img/structure/B2543504.png)